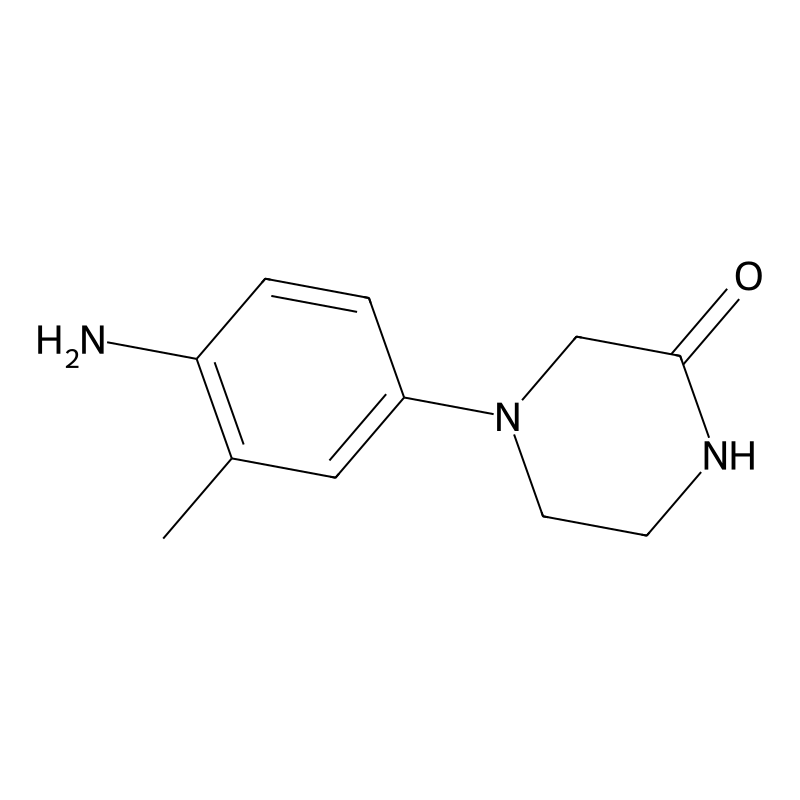

4-(4-Amino-3-methylphenyl)piperazin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine derivatives have shown therapeutic interest and have been approved for use as therapeutics .

- The synthetic protocols to prepare these pyridopyrimidine derivatives are considered in the research .

- The biological activity and the synthetic route reported for each compound are presented .

- The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

- 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .

- This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

- The review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Pharmaceuticals and Therapeutics

Synthesis of 1,2,4-triazole-containing scaffolds

Indole Derivatives

- Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .

- Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

- The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants .

- Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

Synthesis of Piperazines

Biological Potential of Indole Derivatives

Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

- 3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were prepared using Mannich reaction and evaluated for cytotoxic activity .

- The cytotoxicity of the compound was dependent on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .

- 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles with a high number of .

Antiviral Activity

Cytotoxic Activity

Synthesis of Versatile 1,2,4-triazole Heterocycles

Analytical Standard

4-(4-Amino-3-methylphenyl)piperazin-2-one is a chemical compound characterized by a piperazine ring substituted with an amino group and a methylphenyl moiety. Its molecular formula is C12H16N4O, and it features a piperazine core, which is a six-membered heterocyclic compound containing two nitrogen atoms. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

- Acylation: The amine groups can react with acyl halides or acid anhydrides, forming amides, which can modify the biological activity of the compound .

- Alkylation: Reaction with alkyl halides allows for the introduction of alkyl groups onto the nitrogen atoms, potentially enhancing solubility and bioactivity .

- N-Oxidation: This reaction with oxidizing agents leads to the formation of piperazine N-oxides, which may exhibit altered pharmacological properties .

- Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, forming complexes that may have unique reactivity and stability .

Research indicates that 4-(4-Amino-3-methylphenyl)piperazin-2-one exhibits significant biological activity. It has been studied for its potential as an antidepressant, antipsychotic, and anti-HIV agent. In vitro studies have shown promising results regarding its antiproliferative effects against various cancer cell lines . Moreover, it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting potential applications in treating mood disorders .

Several synthesis methods for 4-(4-Amino-3-methylphenyl)piperazin-2-one have been documented:

- Condensation Reactions: This method typically involves the reaction between 4-amino-3-methylphenol and piperazine derivatives under acidic conditions to yield the desired product.

- Cyclization Techniques: Utilizing intermediate compounds that contain both amine and carbonyl functionalities can facilitate the formation of the piperazine ring .

- Phosphoryl Chloride Reactions: Recent studies have explored using phosphoryl chloride in conjunction with triethyl phosphite to create phosphonate derivatives of piperazin-2-one, potentially leading to novel compounds with enhanced biological properties .

The primary applications of 4-(4-Amino-3-methylphenyl)piperazin-2-one are in medicinal chemistry, particularly in drug development targeting neurological disorders. Its analogs may also serve as scaffolds for designing new pharmaceuticals aimed at specific receptors involved in psychiatric conditions. Additionally, it has potential applications in developing agrochemicals due to its biological activity against certain pests .

Interaction studies have focused on the binding affinity of 4-(4-Amino-3-methylphenyl)piperazin-2-one to various receptors:

- Dopamine Receptors: The compound has been shown to interact with dopamine D2 and D3 receptors, which are crucial targets for antipsychotic drugs.

- Serotonin Receptors: Its affinity for serotonin receptors suggests potential use as an antidepressant or anxiolytic agent .

These interactions are critical for understanding its pharmacodynamics and therapeutic potential.

Several compounds share structural features with 4-(4-Amino-3-methylphenyl)piperazin-2-one. Here are some notable examples:

| Compound Name | Structural Features | Key Properties |

|---|---|---|

| 1-(3-Methylphenyl)piperazine | Methyl group on phenyl ring | Psychoactive properties; used in research |

| 1-(4-Methoxyphenyl)piperazine | Methoxy group on phenyl ring | Antidepressant activity |

| Benzylpiperazine | Benzyl substitution on piperazine | Stimulant effects; used recreationally |

| 1-(3-Trifluoromethylphenyl)piperazine | Trifluoromethyl substitution | Altered pharmacokinetics; studied for receptor binding |

Uniqueness of 4-(4-Amino-3-methylphenyl)piperazin-2-one

This compound stands out due to its specific amino and methyl substitutions on the phenyl ring, which influence its interaction with biological targets compared to other piperazine derivatives. Its unique structure allows for selective receptor binding and potentially reduced side effects compared to more traditional compounds like benzylpiperazine.

Physical State and Fundamental Characteristics

4-(4-Amino-3-methylphenyl)piperazin-2-one is a heterocyclic organic compound with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol [1]. The compound exists as a solid at room temperature (20°C) under standard atmospheric conditions. The substance is characterized by its piperazin-2-one core structure, which consists of a six-membered saturated heterocycle containing two nitrogen atoms and a ketone functional group at the 2-position. The aromatic substitution pattern features a 4-amino-3-methylphenyl group attached to the nitrogen atom at position 4 of the piperazinone ring.

The compound exhibits a relatively low molecular complexity score of 306, indicating moderate structural intricacy compared to more complex pharmaceutical molecules [2]. The heavy atom count of 15 reflects the presence of nitrogen, oxygen, and carbon atoms in the molecular framework. The exact mass and monoisotopic mass are both 205.121512110 Da, providing precise molecular weight information for analytical applications [2].

Solubility Profile and Solvent Interactions

The solubility characteristics of 4-(4-Amino-3-methylphenyl)piperazin-2-one can be inferred from its structural features and comparison with related compounds. The compound contains both hydrophilic and hydrophobic elements that influence its solubility behavior. The presence of the piperazinone ring with its amide functionality and the primary amino group on the aromatic ring contribute to hydrogen bonding capabilities with protic solvents.

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3, indicating moderate potential for hydrogen bonding interactions [2]. The topological polar surface area of 75.4 Ų suggests moderate polarity, which typically correlates with limited water solubility but reasonable solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols [2].

Based on structural analogy with related piperazinone derivatives, the compound is expected to exhibit poor solubility in water due to the aromatic substituent and the lactam ring system. However, it should demonstrate enhanced solubility in polar aprotic solvents and may show pH-dependent solubility behavior due to the presence of the basic amino group, which can undergo protonation under acidic conditions [3].

Partition Coefficient and Lipophilicity

The partition coefficient, expressed as XLogP3-AA, for 4-(4-Amino-3-methylphenyl)piperazin-2-one is 0.8 [2]. This value indicates moderate lipophilicity, suggesting the compound possesses balanced hydrophilic and lipophilic properties. The relatively low log P value reflects the influence of the polar functional groups, including the lactam carbonyl and the primary amino group, which increase the compound's hydrophilic character.

The single rotatable bond count of 1 indicates limited conformational flexibility, which typically correlates with more predictable pharmacokinetic properties and potentially better membrane permeability characteristics [2]. The moderate lipophilicity suggests the compound may have reasonable membrane penetration capabilities while maintaining sufficient aqueous solubility for biological applications.

The partition coefficient value places this compound in a favorable range for potential pharmaceutical applications, as it falls within the typical range for compounds exhibiting good absorption, distribution, metabolism, and excretion properties. The balanced lipophilicity also suggests the compound may have appropriate tissue distribution characteristics without excessive accumulation in lipid-rich tissues.

Thermal Stability and Degradation Pathways

Thermal stability analysis of 4-(4-Amino-3-methylphenyl)piperazin-2-one can be evaluated through comparison with structurally related piperazine derivatives. Research on piperazine thermal degradation indicates that the parent piperazine compound exhibits exceptional thermal stability up to 150°C [4]. Substituted piperazines typically show reduced thermal stability compared to the parent compound, with methylated derivatives degrading at temperatures between 130-140°C [4].

The thermal degradation of piperazine compounds typically proceeds through several pathways. For methylated piperazines, the degradation rate is influenced by the position and nature of substitution. Secondary amines generally exhibit greater thermal stability than tertiary amines, and the presence of electron-withdrawing groups can affect degradation kinetics [4].

Based on the structural features of 4-(4-Amino-3-methylphenyl)piperazin-2-one, including the aromatic substitution and the lactam functionality, the compound is expected to exhibit thermal stability in the range of 140-160°C. The presence of the carbonyl group in the piperazinone ring may provide additional stabilization compared to simple piperazine derivatives. However, the amino group on the aromatic ring could potentially participate in thermal degradation reactions at elevated temperatures.

Common thermal degradation products of piperazine derivatives include formic acid, formamide derivatives, and various nitrogen-containing fragments. The degradation typically follows first-order kinetics with respect to the parent amine concentration [4]. Environmental factors such as pH, oxygen content, and the presence of catalytic species can significantly influence the degradation rate and pathway.

Acid-Base Behavior and Ionization Constants

The acid-base behavior of 4-(4-Amino-3-methylphenyl)piperazin-2-one is governed by the presence of two basic nitrogen atoms: the primary amino group on the aromatic ring and the nitrogen atom in the piperazinone ring. The compound exhibits diprotic behavior with two distinct ionization constants.

Based on structural analogy with related piperazine derivatives, the primary amino group on the aromatic ring is expected to have a pKa value in the range of 4.5-5.5, similar to substituted anilines. The piperazinone nitrogen exhibits weaker basicity due to the electron-withdrawing effect of the adjacent carbonyl group, with an estimated pKa value in the range of 8.5-9.5 [5].

The ionization behavior is influenced by the electron-donating methyl group at the meta position relative to the amino group, which slightly increases the basicity of the aromatic amino group. Conversely, the lactam carbonyl group reduces the basicity of the piperazinone nitrogen through resonance effects.

Temperature dependence of the ionization constants follows the van't Hoff relationship, with typical enthalpy changes for protonation ranging from 20-40 kJ/mol for similar compounds [5]. The compound's acid-base behavior is crucial for understanding its solubility, stability, and potential biological activity, as the ionization state affects membrane permeability and protein binding interactions.

Spectroscopic Fingerprinting

The spectroscopic characterization of 4-(4-Amino-3-methylphenyl)piperazin-2-one provides distinctive fingerprints for identification and structural confirmation. In infrared spectroscopy, the compound exhibits characteristic absorption bands corresponding to its functional groups.

The primary amino group on the aromatic ring displays characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹, typically appearing as a doublet due to symmetric and asymmetric stretching modes. The lactam carbonyl group shows a strong absorption band around 1650-1680 cm⁻¹, shifted to lower frequency compared to simple amides due to the cyclic nature of the lactam.

The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the piperazinone ring and methyl group are observed in the 2800-3000 cm⁻¹ range. The aromatic C=C stretching vibrations are typically found at 1450-1600 cm⁻¹.

In ¹H NMR spectroscopy, the compound displays characteristic patterns including aromatic protons in the 6.5-7.5 ppm region, with the amino-substituted aromatic ring showing distinct coupling patterns. The methyl group appears as a singlet around 2.2-2.4 ppm, while the piperazinone ring protons exhibit characteristic multipicity patterns in the 2.5-4.0 ppm region [6].

¹³C NMR spectroscopy reveals the lactam carbonyl carbon at approximately 170-175 ppm, aromatic carbons in the 110-150 ppm range, and aliphatic carbons from the piperazinone ring and methyl group at 20-60 ppm [6]. Mass spectrometry typically shows the molecular ion peak at m/z 205 with characteristic fragmentation patterns involving loss of the aromatic substituent and fragmentation of the piperazinone ring.